molecular formula C9H10BrN B8243185 1-(4-Bromophenyl)azetidine

1-(4-Bromophenyl)azetidine

Cat. No.: B8243185
M. Wt: 212.09 g/mol
InChI Key: YMMQHSTWCCXESJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)azetidine is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a bromophenyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)azetidine can be synthesized through several methods. One common approach involves the reaction of azetidine with 1,4-dibromobenzene in the presence of a palladium catalyst and a phosphine ligand. The reaction is typically carried out in a solvent such as 1,4-dioxane with a base like sodium tert-butoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted azetidines with various functional groups.
  • Oxidized or reduced azetidine derivatives.
  • Ring-opened products with linear or branched structures.

Scientific Research Applications

1-(4-Bromophenyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)azetidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity through interactions like hydrogen bonding and hydrophobic effects .

Comparison with Similar Compounds

  • 1-Phenylazetidine
  • 1-(4-Chlorophenyl)azetidine
  • 1-(4-Formylphenyl)azetidine

Comparison: 1-(4-Bromophenyl)azetidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to 1-phenylazetidine, the bromine substituent provides additional sites for chemical modification and can enhance the compound’s biological activity. The presence of different substituents in similar compounds can lead to variations in their chemical and physical properties, making each compound suitable for specific applications .

Properties

IUPAC Name

1-(4-bromophenyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMQHSTWCCXESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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